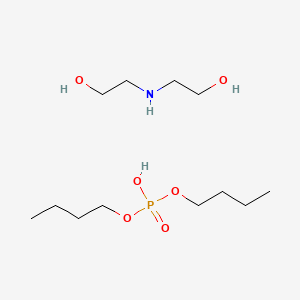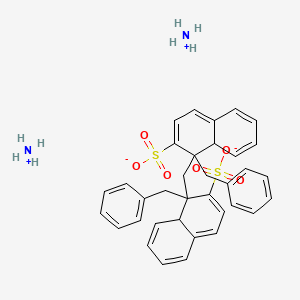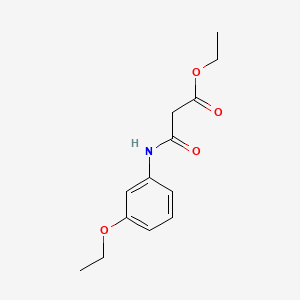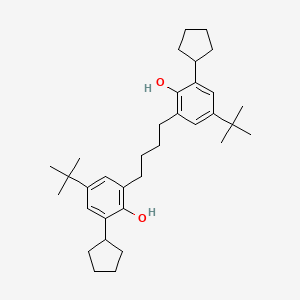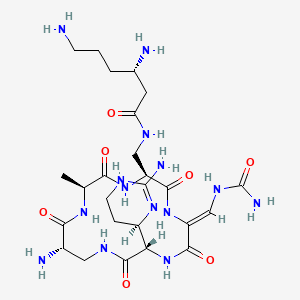
Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol typically involves the reaction of ethylene oxide with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4O+C2H6O2→C6H14O4
Industrial Production Methods
In industrial settings, the production of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves large-scale reactors where ethylene oxide and ethylene glycol are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: Applied in the production of polymers, surfactants, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds with their functional groups. In chemical reactions, it serves as a nucleophile, participating in substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional ethylene oxide unit.
Diethylene glycol: Contains an additional ethylene oxide unit compared to ethylene glycol.
Triethylene glycol: Contains two additional ethylene oxide units compared to ethylene glycol.
Uniqueness
2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
84473-80-3 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
ethyl 3-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-6-9-13(11-14)8-5-7-12(2)3/h7,9,14-16H,4-6,8,10-11H2,1-3H3 |
InChI-Schlüssel |
FTOQVEJIYGGRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)C2CCC=C(C2)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



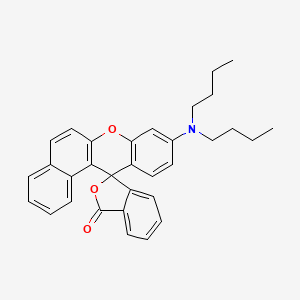
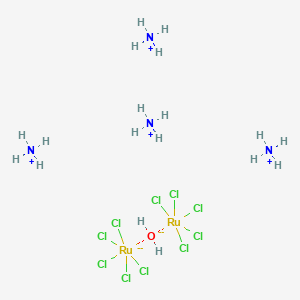
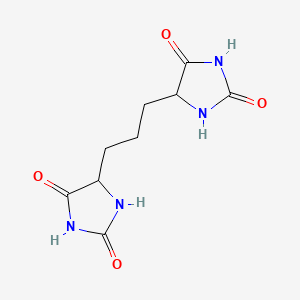
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

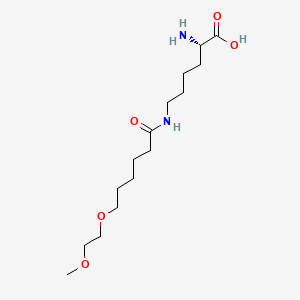
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

